REACTION_CXSMILES
|
[CH:1]1([NH:4][S:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([N+:15]([O-])=O)[CH:9]=2)(=[O:7])=[O:6])[CH2:3][CH2:2]1>CCO.[Pd]>[CH:1]1([NH:4][S:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[C:10]([NH2:15])[CH:9]=2)(=[O:7])=[O:6])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)NS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(1 atm) overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a short pad of celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NS(=O)(=O)C1=CC(=C(C=C1)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |